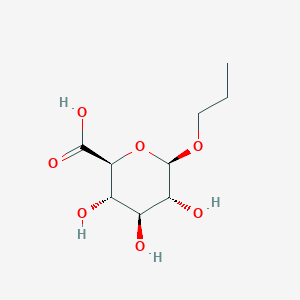

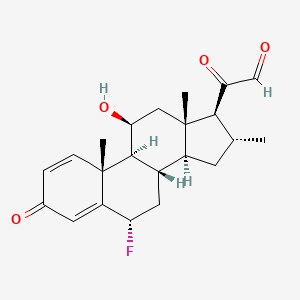

5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

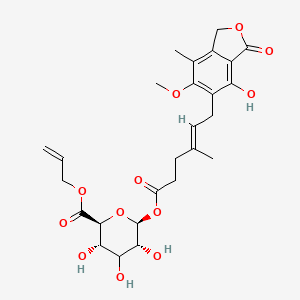

5-Azido-5-deoxy-beta-D-galactofuranose derivatives are crucial in the synthesis of complex carbohydrates and glycoconjugates, primarily due to their role in biological processes and their potential in therapeutic agent development. These compounds serve as key intermediates in the construction of glycosidic bonds, facilitating the study of carbohydrate-mediated biological events.

Synthesis Analysis

The synthesis of derivatives of 5-deoxy-beta-D-galactofuranose, such as 5-azido-5-deoxy derivatives, often involves starting from D-galacturonic acid or other galactose derivatives. These processes may include steps like photoinduced electron transfer (PET) deoxygenation, per-O-acetylation, and SnCl4-promoted glycosylation to achieve the desired azido-functionalized furanose compounds (Bordoni, Marino, & de Lederkremer, 2010).

科学研究应用

合成和衍生物形成

5-Azido-5-deoxy-beta-D-galactofuranose 衍生物通常用于合成复杂的碳水化合物和糖缀合物。这些衍生物在各种合成路线中充当关键中间体。例如,Tanahashi、Kiso 和 Hasegawa (1983) 展示了 2-acetamido-2-deoxy-5-thio-α-D-galactopyranose 的合成,突出了半乳呋喃糖衍生物在碳水化合物化学中的多功能性 (Tanahashi、Kiso 和 Hasegawa,1983 年)。

酶学表征工具

5-Azido-5-deoxy-beta-D-galactofuranose 的衍生物用于研究酶活性。Bordoni、de Lederkremer 和 Marino (2010) 合成了 5-deoxy-beta-D-galactofuranose 的衍生物来表征 beta-D-galactofuranosidases,提供了对酶-底物相互作用的见解 (Bordoni、de Lederkremer 和 Marino,2010 年)。

抗菌和抗利什曼原虫活性

5-Azido-5-deoxy-beta-D-galactofuranose 衍生物因其潜在的抗菌特性而受到探索。Suleman 等人 (2014) 研究了烷基半乳呋喃糖衍生物对杜氏利什曼原虫的影响,证明了这些化合物的抗菌潜力 (Suleman 等人,2014 年)。

催化活性研究

在聚合物科学领域,5-Azido-5-deoxy-beta-D-galactofuranose 的衍生物已被合成并用于研究其催化活性。韩、俞、金、李和张 (1997) 合成了含核糖呋喃糖的聚合物并评估了它们的催化活性,证明了这些衍生物在聚合物化学中的适用性 (韩、俞、金、李和张,1997 年)。

作用机制

Target of Action

It is known to be an intermediate in the synthesis of α-glycosidase inhibitor .

Biochemical Pathways

The compound is involved in the biochemical pathway leading to the synthesis of α-Glycosidase inhibitors . These inhibitors can affect the carbohydrate metabolism pathway by preventing the breakdown of complex carbohydrates.

属性

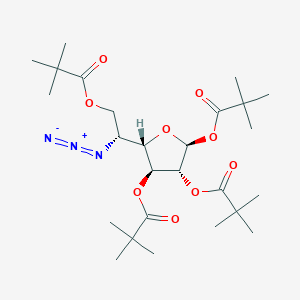

IUPAC Name |

[(2R)-2-azido-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14(28-29-27)15-16(36-20(31)24(4,5)6)17(37-21(32)25(7,8)9)18(35-15)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15+,16+,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKYKJIAGQRDOG-ICUGJSFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)

![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)